

Application Notes and Protocols for VPC-14449 In Vivo Mouse Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **VPC-14449** in preclinical in vivo mouse models of prostate cancer.

Introduction

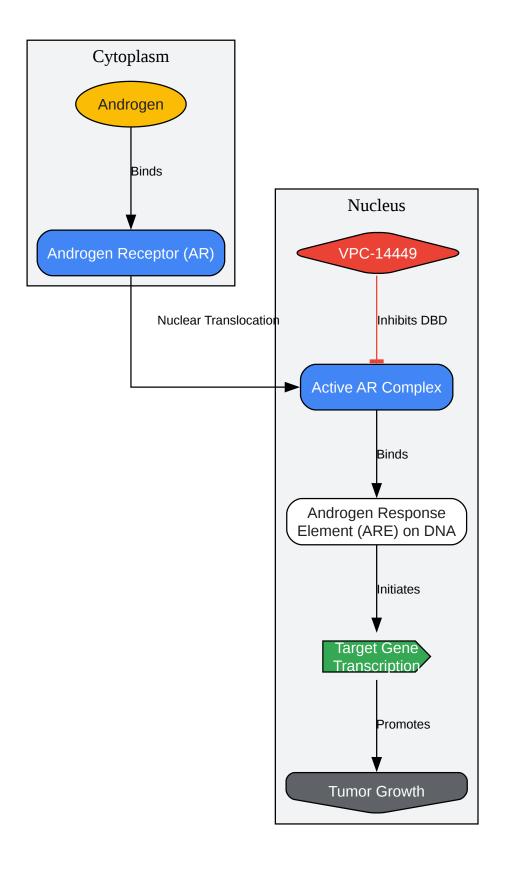
VPC-14449 is a potent and selective small molecule inhibitor of the androgen receptor (AR).[1] Unlike conventional anti-androgens that target the ligand-binding domain (LBD), VPC-14449 uniquely targets the DNA-binding domain (DBD) of the AR.[1][2] This mechanism of action allows it to inhibit the transcriptional activity of both full-length AR and constitutively active AR splice variants, such as AR-V7, which are often implicated in the development of castration-resistant prostate cancer (CRPC).[2][3] Preclinical studies have demonstrated the efficacy of VPC-14449 in reducing tumor growth and prostate-specific antigen (PSA) levels in various prostate cancer models.[4][5]

Mechanism of Action: Targeting the AR DNA-Binding Domain

VPC-14449 functions by interfering with the interaction between the AR and chromatin.[1][2][4] By binding to a surface-exposed pocket on the DBD, it prevents the receptor from effectively binding to androgen response elements (AREs) on target genes.[2] This leads to the downregulation of AR-regulated genes, such as KLK3 (PSA), and subsequent inhibition of



tumor cell proliferation.[6] Notably, **VPC-14449** does not hinder the nuclear translocation of the AR.[2]





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Caption: Signaling pathway of VPC-14449 action.

Recommended In Vivo Dosage and Administration

Based on preclinical xenograft studies, the recommended dosage of **VPC-14449** is 100 mg/kg, administered intraperitoneally (i.p.) twice daily.[1][5] This regimen has been shown to be effective in suppressing tumor growth and PSA production in various mouse models without significant toxicity.[5]

Table 1: Summary of In Vivo Efficacy Studies of VPC-14449

| Xenograft Model | Dosage and Administration | Treatment Duration | Key Outcomes | Reference |
|--------------------|---------------------------------|-----------------------|---|-----------|
| LNCaP | 100 mg/kg, i.p., twice daily | 4 weeks | Reduced tumor volume and serum PSA levels. | [1][5] |
| MR49-F | 100 mg/kg, i.p., twice daily | 4 weeks | Suppressed tumor growth. | [5] |
| C4-2 | 100 mg/kg, i.p., twice daily | 4 weeks | Suppressed tumor growth. | [5] |

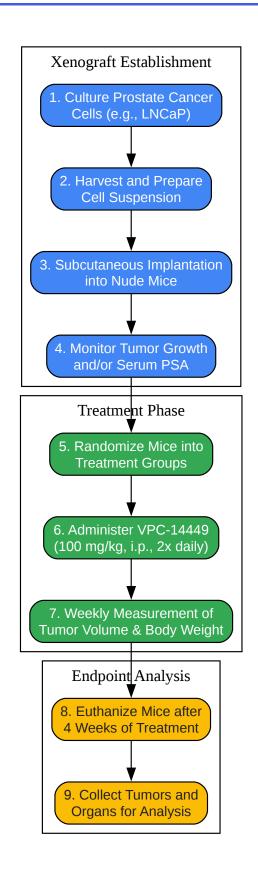
Experimental Protocols

The following protocols are based on methodologies reported in published preclinical studies.

While the specific vehicle for in vivo administration of **VPC-14449** is not explicitly detailed in the reviewed literature, a common vehicle for similar small molecules is a solution of DMSO, PEG300, Tween 80, and saline. Researchers should perform their own solubility and stability tests to determine the optimal formulation.

This protocol outlines the establishment and treatment of prostate cancer xenografts in mice.





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Caption: Experimental workflow for in vivo VPC-14449 studies.



Materials:

- Prostate cancer cell lines (e.g., LNCaP, C4-2, MR49-F)
- · Appropriate cell culture media and supplements
- Male immunodeficient mice (e.g., CD-1 nude)
- VPC-14449
- Vehicle for administration
- Calipers for tumor measurement
- PSA assay kit

Procedure:

- Cell Culture and Implantation:
 - Culture prostate cancer cells according to standard protocols.
 - Harvest cells and resuspend in an appropriate medium (e.g., Matrigel) for subcutaneous injection into the flanks of male nude mice.
- Tumor Growth and Randomization:
 - Monitor tumor growth by caliper measurements (Tumor Volume = $\pi/6$ x length x width x height) and/or serum PSA levels.[5]
 - When tumors reach a predetermined size (e.g., 100 mm³) or PSA levels reach a specific threshold (e.g., 25 ng/ml), randomize mice into treatment and control groups.[5]
- Treatment Administration:
 - Administer VPC-14449 (100 mg/kg) or vehicle control via intraperitoneal injection twice daily.[5]
- Monitoring and Endpoint:



- Measure tumor volume and body weight weekly to assess efficacy and toxicity.
- After the treatment period (e.g., 4 weeks), euthanize the mice.
- Collect tumors and other organs for further analysis, such as immunohistochemistry or gene expression studies.[5]

Toxicity and Safety Considerations

In preclinical studies, **VPC-14449** administered at 100 mg/kg i.p. twice daily for four weeks did not result in any observable signs of physical toxicity, behavioral changes, or significant decrease in body weight in mice.[1][5] However, it is crucial for researchers to conduct their own toxicity assessments for any new batch of the compound or when using different mouse strains or experimental conditions.

Conclusion

VPC-14449 is a promising therapeutic agent for prostate cancer, including castration-resistant forms, due to its unique mechanism of targeting the AR-DBD. The recommended in vivo dosage of 100 mg/kg administered i.p. twice daily has demonstrated significant anti-tumor activity in mouse xenograft models. These application notes provide a foundation for researchers to design and execute preclinical studies with **VPC-14449**.

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